

Technical Guide: Physical and Chemical Properties of (1S,3S)-3-Aminomethyl-cyclopentanol

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Compound of Interest

Compound Name: (1S,3S)-3-Aminomethyl-cyclopentanol

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Abstract

(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral synthetic intermediate of significant interest in pharmaceutical development. Its stereodefined structure, featuring both an amino and a hydroxyl functional group on a cyclopentyl scaffold, makes it a valuable building block for the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of the known physical and chemical properties of **(1S,3S)-3-Aminomethyl-cyclopentanol**, details on experimental methodologies for its characterization, and a discussion of its role as a synthetic intermediate.

Chemical Identity and Structure

- IUPAC Name: ((1S,3S)-3-hydroxycyclopentyl)methanamine
- Stereoisomer: (1S,3S)
- Molecular Formula: C₆H₁₃NO^{[1][2]}
- Molecular Weight: 115.17 g/mol ^{[1][2]}

- CAS Number: 1007306-62-8[1]

Physical and Chemical Properties

A summary of the available physical and chemical data for **(1S,3S)-3-Aminomethyl-cyclopentanol** and its related isomers is presented below. It is important to note that much of the publicly available data consists of predicted values, with experimentally determined values being scarce.

Property	Value / Description	Source
Appearance	Likely an oil or low-melting solid.	[3]
Boiling Point	197.3 ± 13.0 °C at 760 mmHg (Predicted for (1S,3S) isomer).	[3]
Density	1.042 ± 0.06 g/cm ³ (Predicted for (1R,3S) isomer).	[4][5]
pKa (Predicted)	15.17 ± 0.40 (Predicted for (1R,3S) isomer).	[5]
LogP (Predicted)	-0.2 (Predicted for the related ((1S,3R)-3-aminocyclopentyl)methanol).	[3]
Topological Polar Surface Area (TPSA)	46.2 Å ² (Predicted for a related isomer).	[2][3]
Hydrogen Bond Donor Count	2	[2][3]
Hydrogen Bond Acceptor Count	2	[2][3]
Rotatable Bond Count	1	[3]
Storage Temperature	Room temperature in continental US; may vary elsewhere.	[1]

Spectroscopic Properties

While specific spectra for **(1S,3S)-3-Aminomethyl-cyclopentanol** are not widely published, its characteristic features can be predicted based on its structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (approx. 1.0-3.5 ppm) corresponding to the cyclopentyl ring protons. A broad singlet for the amine ($-\text{NH}_2$) protons and another for the hydroxyl ($-\text{OH}$) proton would also be anticipated, with chemical shifts dependent on solvent and concentration.[\[3\]](#)
 - ^{13}C NMR: The spectrum would display distinct signals for the carbon atoms of the cyclopentyl ring and the aminomethyl group.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the $3200\text{-}3600\text{ cm}^{-1}$ region, corresponding to O-H and N-H stretching vibrations. C-H stretching would be observed around $2850\text{-}3000\text{ cm}^{-1}$, and a C-O stretching band would be expected in the $1000\text{-}1200\text{ cm}^{-1}$ region.[\[3\]](#)
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 115$. Common fragmentation patterns would likely involve the loss of water ($\text{M}-18$), ammonia ($\text{M}-17$), or the aminomethyl group.[\[3\]](#)

Experimental Protocols

Detailed experimental protocols for the characterization of this specific molecule are not readily available in peer-reviewed literature. However, standard analytical chemistry procedures would be employed.

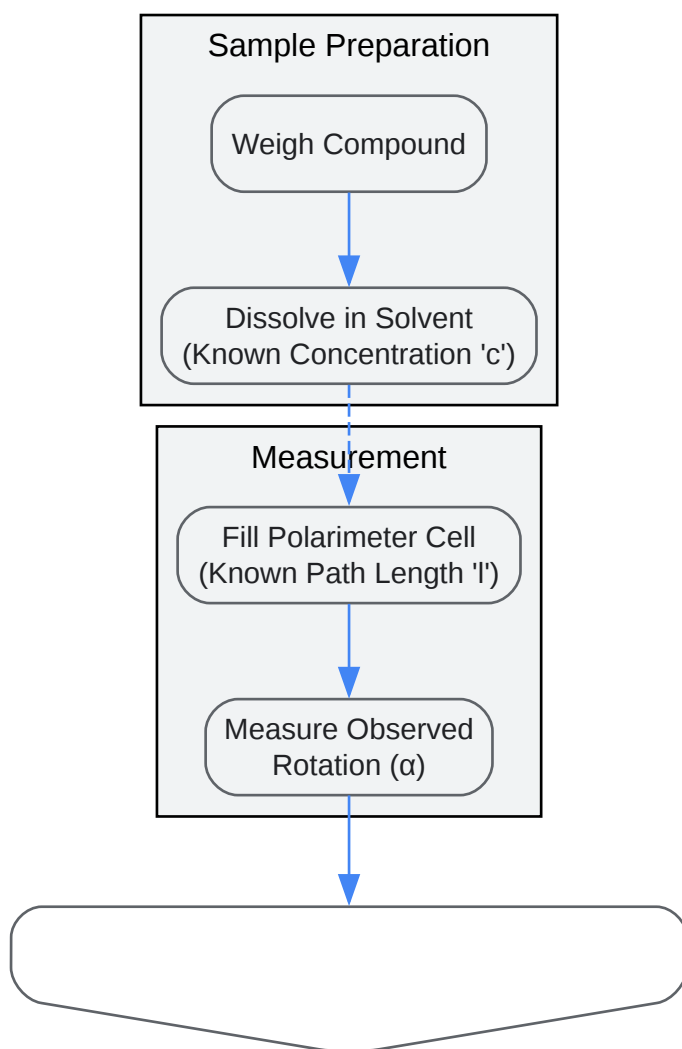
Determination of Optical Rotation

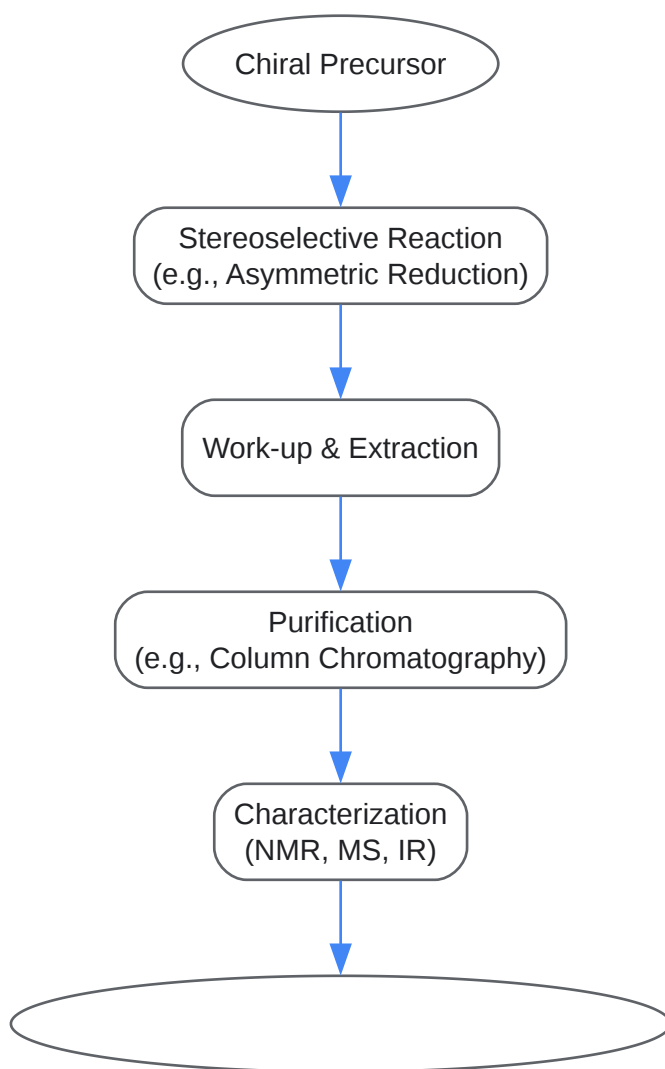
The optical rotation is a critical parameter for confirming the enantiomeric purity of a chiral compound.

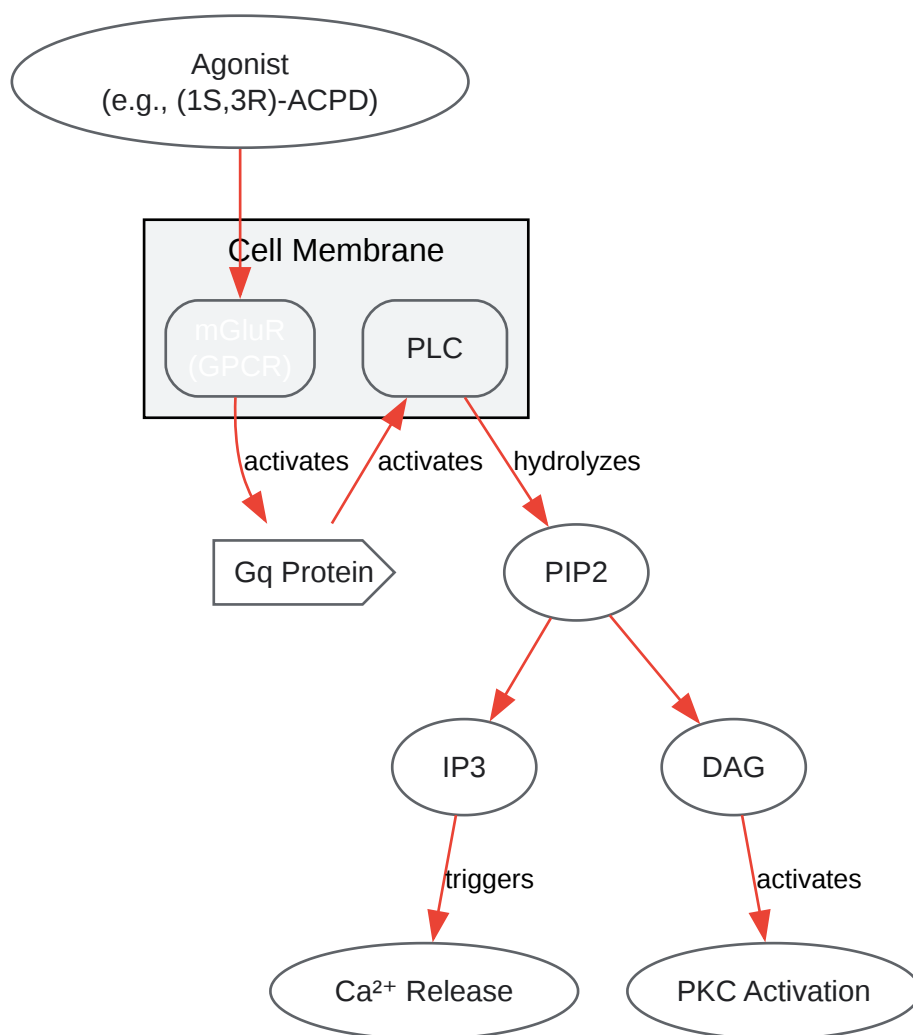
Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle to which the plane of light is rotated is measured. The specific rotation is a standardized value calculated from this observed rotation.[\[6\]](#)

Methodology:

- **Sample Preparation:** A sample of **(1S,3S)-3-Aminomethyl-cyclopentanol** is accurately weighed and dissolved in a suitable achiral solvent (e.g., ethanol, water) to a known concentration (c), typically expressed in g/mL.[6]
- **Measurement:** The solution is transferred to a polarimeter cell of a known path length (l), measured in decimeters (dm).[6]
- **Data Acquisition:** The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ), commonly the sodium D-line (589 nm).[6]
- **Calculation of Specific Rotation $[\alpha]$:** The specific rotation is calculated using the formula:
$$[\alpha]_{T\lambda} = \alpha / (c \times l)$$
[6]







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